5-Fluoro-4-hydroxyquinolin-2(1H)-one
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Overview
Description
5-Fluoro-4-hydroxyquinolin-2(1H)-one: is a fluorinated derivative of quinolin-2(1H)-one
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-hydroxyquinolin-2(1H)-one typically involves the fluorination of quinolin-2(1H)-one derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-4-hydroxyquinolin-2(1H)-one can undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction reactions can convert this compound into various hydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinolin-2(1H)-one derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-4-hydroxyquinolin-2(1H)-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxyquinolin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-4-hydroxyquinolin-2(1H)-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
5-Bromo-4-hydroxyquinolin-2(1H)-one: The presence of a bromine atom alters the compound’s physical and chemical characteristics.
Uniqueness: 5-Fluoro-4-hydroxyquinolin-2(1H)-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H6FNO2 |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6FNO2/c10-5-2-1-3-6-9(5)7(12)4-8(13)11-6/h1-4H,(H2,11,12,13) |
InChI Key |
MFAPGXUTXBOPHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CC(=O)N2)O |
Origin of Product |
United States |
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